Morpholine, 1-(2,4-dimethoxythiobenzoyl)-
Overview
Description
Morpholine, 1-(2,4-dimethoxythiobenzoyl)- is an organic compound that features a morpholine ring substituted with a 2,4-dimethoxythiobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 1-(2,4-dimethoxythiobenzoyl)- typically involves the reaction of morpholine with 2,4-dimethoxythiobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 1-(2,4-dimethoxythiobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the nucleophile used but can include various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 1-(2,4-dimethoxythiobenzoyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of morpholine, 1-(2,4-dimethoxythiobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 1-(3,5-dimethoxythiobenzoyl)
- Morpholine, 1-(2,4-dimethoxybenzoyl)
- Morpholine, 1-(2,4-dimethoxythiophenyl)
Uniqueness
Morpholine, 1-(2,4-dimethoxythiobenzoyl)- is unique due to the presence of the 2,4-dimethoxythiobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
Morpholine derivatives are a significant class of compounds in medicinal chemistry, exhibiting diverse biological activities. The specific compound "Morpholine, 1-(2,4-dimethoxythiobenzoyl)-" has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Overview of Morpholine Derivatives
Morpholine is a cyclic amine that serves as a versatile scaffold in drug design. Its derivatives have been explored for various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. The incorporation of functional groups into the morpholine structure can significantly enhance its biological properties.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of morpholine derivatives. For instance, thiosemicarbazones (TSCs) containing morpholine rings have shown promising anti-tumor activity. A study synthesized 35 novel TSCs, including those with morpholine moieties, which demonstrated selective anti-proliferative effects against various cancer cell lines. Compounds 1d and 3c were particularly noted for their ability to generate reactive oxygen species (ROS), a mechanism crucial for their anti-cancer efficacy .
Table 1: Anti-Cancer Activity of Morpholine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1d | HeLa | 5.0 | ROS generation |
3c | M109 Lung Carcinoma | 0.4 | Ribonucleotide reductase inhibition |
1h | Ovarian ID8 | 9.40 | Carbonic anhydrase inhibition |
The biological activity of morpholine derivatives can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The ability of certain morpholine-based compounds to produce ROS is essential for their cytotoxic effects on tumor cells .
- Enzyme Inhibition : Morpholine derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase and BACE-1 (beta-site amyloid precursor protein cleaving enzyme) .
Neuroprotective Effects
Morpholine derivatives also exhibit significant neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. For example, compounds derived from morpholine have shown the ability to cross the blood-brain barrier and modulate neurotransmitter activity, which is crucial for addressing symptoms associated with these conditions .
Table 2: Neuroprotective Activity of Morpholine Derivatives
Case Studies
- Thiosemicarbazones with Morpholine Rings : A study demonstrated that specific thiosemicarbazone derivatives incorporating morpholine rings exhibited potent anti-cancer activity against human tumor xenografts in vivo. These compounds not only inhibited tumor growth but also showed minimal toxicity to normal cells .
- Ovarian Cancer Research : Recent investigations into morpholine-acetamide derivatives revealed that they significantly inhibited ovarian cancer cell proliferation while effectively targeting hypoxia-inducible factor-1 (HIF-1α), a critical regulator in cancer progression .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-15-10-3-4-11(12(9-10)16-2)13(18)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINGICSUWDIIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N2CCOCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220997 | |
Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70733-84-5 | |
Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070733845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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